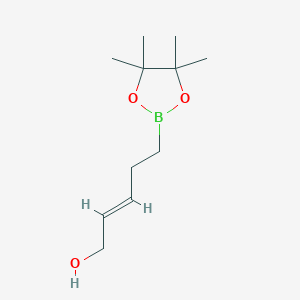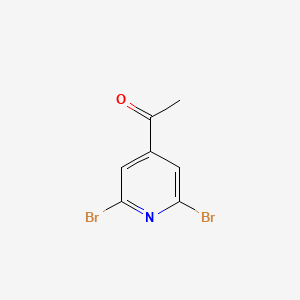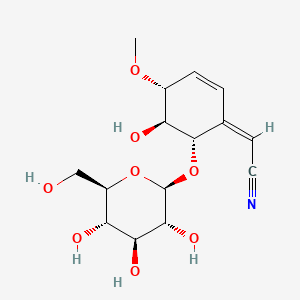
Bauhinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bauhinin is a bioactive compound found in various species of the Bauhinia genus, which includes trees and shrubs commonly known as orchid trees. These plants are known for their beautiful, orchid-like flowers and are native to tropical and subtropical regions. This compound has gained attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Bauhinin typically involves the extraction of phytochemicals from the bark, leaves, or flowers of Bauhinia species. The extraction process often uses solvents such as methanol or ethanol. The plant material is dried, ground, and subjected to solvent extraction, followed by filtration and evaporation to obtain the crude extract .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using similar methods as described above. The process may include additional steps such as purification using column chromatography to isolate specific compounds like kaempferol, stigmasterol, and protocatechuic acid .
Análisis De Reacciones Químicas
Types of Reactions
Bauhinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as kaempferol, stigmasterol, and protocatechuic acid, which have distinct biological activities .
Aplicaciones Científicas De Investigación
Bauhinin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on the biological activities of this compound, such as its antioxidant and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidiabetic, and anticancer activities.
Industry: This compound is explored for its use in the food and pharmaceutical industries due to its health-promoting properties
Mecanismo De Acción
The mechanism of action of Bauhinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with cellular receptors. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
Bauhinin can be compared with other similar compounds found in the Bauhinia genus, such as:
Kaempferol: A flavonoid with antioxidant and anti-inflammatory properties.
Stigmasterol: A phytosterol with potential cholesterol-lowering effects.
Protocatechuic Acid: An antioxidant compound with anti-inflammatory and anticancer activities.
This compound is unique due to its specific combination of bioactive properties and its presence in various parts of the Bauhinia plant, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
100757-58-2 |
|---|---|
Fórmula molecular |
C15H21NO8 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |
Clave InChI |
LZYYZVIACZQHFH-VWNCQVFTSA-N |
SMILES isomérico |
CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
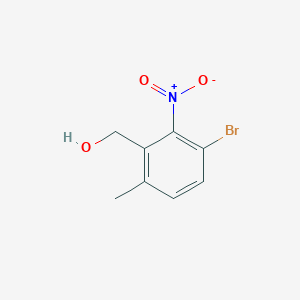
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
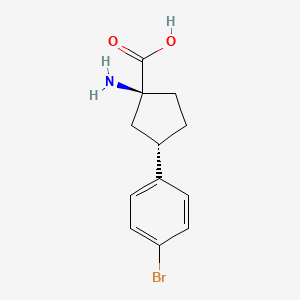
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
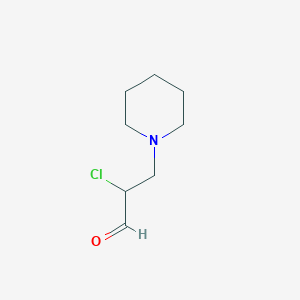
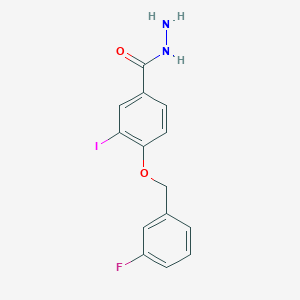
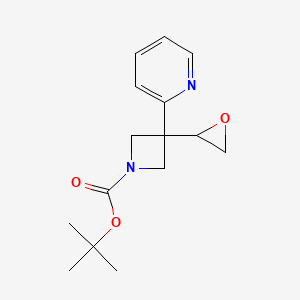
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
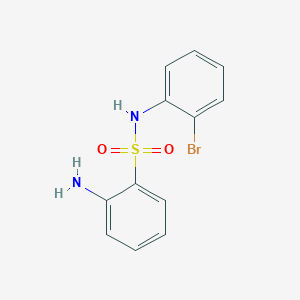
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
